

Independent Verification of Gepotidacin (PubChem CID: 71413112) Clinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pubchem_71413112

Cat. No.: B15169065

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical findings for Gepotidacin (PubChem CID: 71413112), a first-in-class triazaacenaphthylene antibiotic, with alternative treatments for uncomplicated urogenital gonorrhea and uncomplicated urinary tract infections (uUTI). The data presented is based on the results of the pivotal Phase III clinical trials: EAGLE-1 for gonorrhea and EAGLE-2 and EAGLE-3 for uUTI.

Executive Summary

Gepotidacin has demonstrated non-inferiority to the standard-of-care combination therapy in the treatment of uncomplicated urogenital gonorrhea.[1][2][3][4][5][6][7] In the treatment of uncomplicated urinary tract infections, gepotidacin was found to be non-inferior to nitrofurantoin in one study (EAGLE-2) and superior in another (EAGLE-3).[7][8][9][10] The primary safety concerns identified were gastrointestinal adverse events, which were generally mild to moderate in severity.[6][8]

Data Presentation

Uncomplicated Urogenital Gonorrhea: Gepotidacin vs. Ceftriaxone + Azithromycin (EAGLE-1 Trial)

Endpoint	Gepotidacin (Oral)	Ceftriaxone (IM) + Azithromycin (Oral)
Microbiological Success Rate	92.6% [2] [3] [5]	91.2% [2] [3] [5]
Primary Adverse Events	Gastrointestinal events (e.g., diarrhea) [6]	-

Uncomplicated Urinary Tract Infection: Gepotidacin vs. Nitrofurantoin (EAGLE-2 & EAGLE-3 Trials)

Trial	Endpoint	Gepotidacin (Oral)	Nitrofurantoin (Oral)
EAGLE-2	Therapeutic Success Rate	50.6% [9] [10]	47.0% [9] [10]
EAGLE-3	Therapeutic Success Rate	58.5% [9] [10]	43.6% [9] [10]
Pooled	Adverse Events	35% [2] [11]	23% [2] [11]

Experimental Protocols

EAGLE-1 Trial (Uncomplicated Urogenital Gonorrhea)

- Study Design: A Phase III, randomized, multicenter, sponsor-blinded, non-inferiority study.[\[1\]](#)[\[12\]](#)
- Participants: Eligible participants were 12 years of age or older with a clinical suspicion of urogenital gonococcal infection and a positive *Neisseria gonorrhoeae* urogenital sample and/or purulent discharge.[\[1\]](#)[\[3\]](#)
- Intervention:
 - Gepotidacin Arm: Two 3,000 mg oral doses administered 10-12 hours apart.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[12\]](#)
 - Comparator Arm: A single 500 mg intramuscular dose of ceftriaxone plus a single 1 g oral dose of azithromycin.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[12\]](#)

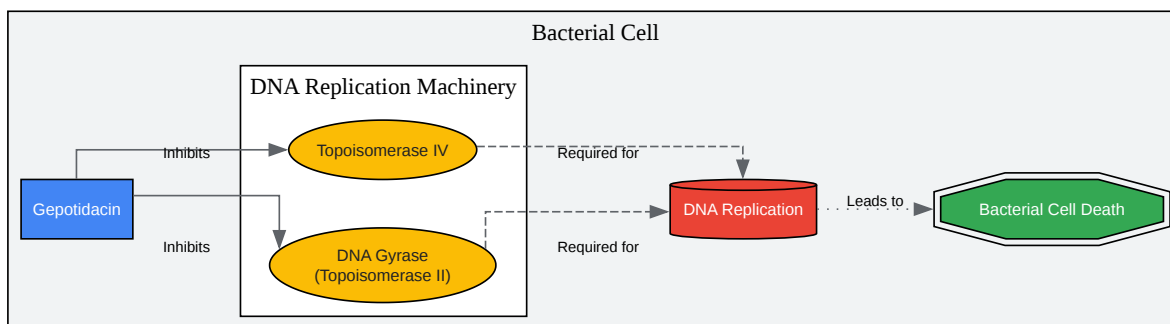
- Primary Endpoint: Culture-confirmed bacterial eradication of N. gonorrhoeae from the urogenital site at the test-of-cure visit (days 4-8).[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[12\]](#)

EAGLE-2 and EAGLE-3 Trials (Uncomplicated Urinary Tract Infection)

- Study Design: Two near-identical, global, Phase III, randomized, double-blind, double-dummy, active-controlled, non-inferiority trials.[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#) The trials were stopped early for efficacy following a pre-planned interim analysis by an Independent Data Monitoring Committee.[\[15\]](#)[\[16\]](#)
- Participants: Female participants aged 12 years or older with two or more symptoms of an uncomplicated urinary tract infection.[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)
- Intervention:
 - Gepotidacin Arm: 1500 mg oral dose twice daily for 5 days.[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)
 - Comparator Arm: 100 mg oral dose of nitrofurantoin twice daily for 5 days.[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)
- Primary Endpoint: A composite of clinical success (complete resolution of symptoms) and microbiological success (reduction of uropathogens) at the test-of-cure visit (Day 10-13).[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)

Mandatory Visualization

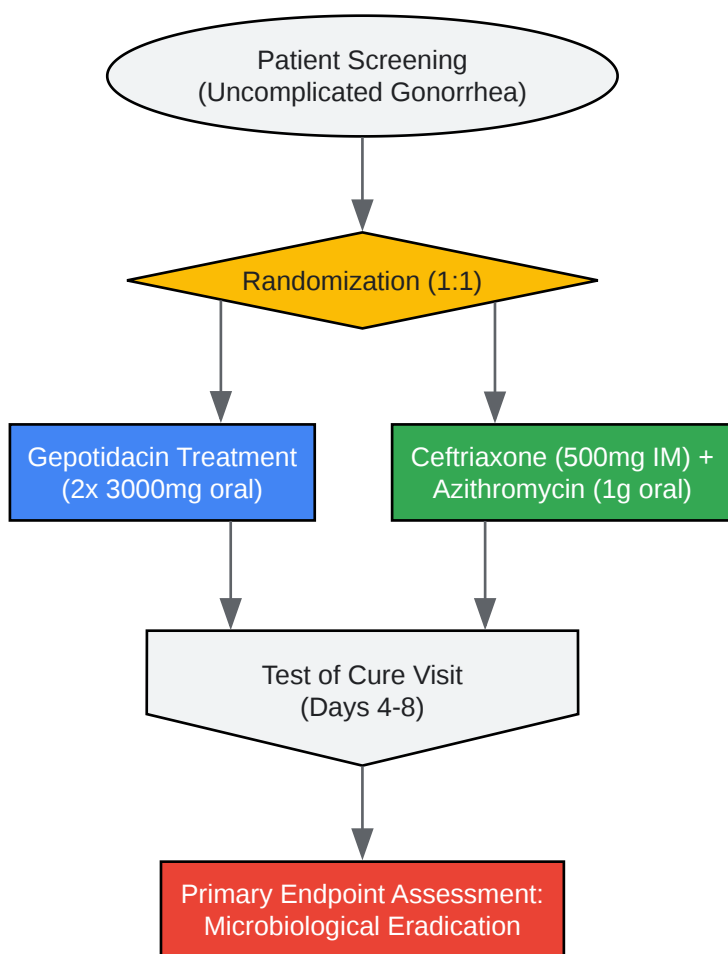
Signaling Pathway: Gepotidacin Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Gepotidacin inhibits bacterial DNA gyrase and topoisomerase IV.

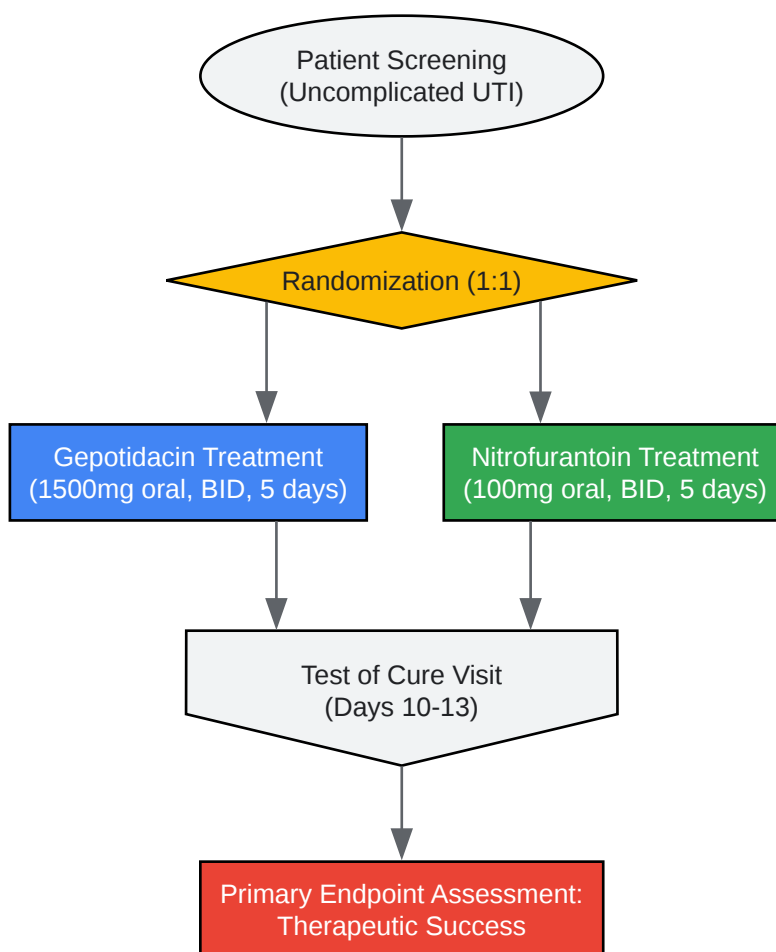
Experimental Workflow: EAGLE-1 Trial



[Click to download full resolution via product page](#)

Caption: Workflow of the EAGLE-1 clinical trial for uncomplicated gonorrhea.

Experimental Workflow: EAGLE-2 & EAGLE-3 Trials



[Click to download full resolution via product page](#)

Caption: Workflow of the EAGLE-2 & 3 trials for uncomplicated UTI.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy and Safety of Gepotidacin as Treatment of Uncomplicated Urogenital Gonorrhea (EAGLE-1): Design of a Randomized, Comparator-Controlled, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]
- 4. Oral gepotidacin for the treatment of uncomplicated urogenital gonorrhoea (EAGLE-1): a phase 3 randomised, open-label, non-inferiority, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 6. icap.columbia.edu [icap.columbia.edu]
- 7. gsk.com [gsk.com]
- 8. jwatch.org [jwatch.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Oral gepotidacin versus nitrofurantoin in patients with uncomplicated urinary tract infection (EAGLE-2 and EAGLE-3): two randomised, controlled, double-blind, double-dummy, phase 3, non-inferiority trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2831. Efficacy and Safety of Gepotidacin for Uncomplicated Urinary Tract Infection: Pooled Subgroup Analyses of the EAGLE-2 and EAGLE-3 Randomized Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 13. 2832. Gepotidacin Efficacy in E. coli Drug-Resistant Phenotypes: A Pooled Analysis of the EAGLE-2 and EAGLE-3 Randomized Controlled Trials in Uncomplicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design of Two Phase III, Randomized, Multicenter Studies Comparing Gepotidacin with Nitrofurantoin for the Treatment of Uncomplicated Urinary Tract Infection in Female Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gsk.com [gsk.com]
- 16. EAGLE-2 and EAGLE-3 phase III trials for gepotidacin stopped early for efficacy following pre-planned interim analysis by Independent Data Monitoring Committee | medthority.com [medthority.com]
- To cite this document: BenchChem. [Independent Verification of Gepotidacin (PubChem CID: 71413112) Clinical Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15169065#independent-verification-of-pubchem-71413112-findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com